molecular formula C10H11BrO4S B13969764 Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate

Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate

Katalognummer: B13969764
Molekulargewicht: 307.16 g/mol
InChI-Schlüssel: ZRGBIDIAIHONSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzoic acid and contains bromine, methyl, and methylsulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate typically involves the bromination of a methyl-substituted benzoate derivative followed by the introduction of a methylsulfonyl group. One common method is as follows:

    Bromination: The starting material, methyl 4-methylbenzoate, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield methyl 3-bromo-4-methylbenzoate.

    Sulfonylation: The brominated intermediate is then treated with a sulfonylating agent, such as methylsulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine or triethylamine to introduce the methylsulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., K2CO3, Na2CO3).

Major Products

    Substitution Reactions: Substituted benzoates with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling Reactions: Aryl or vinyl-substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate can be compared with similar compounds such as:

    Methyl 3-bromo-4-(methylsulfonyl)benzoate: Lacks the additional methyl group, which may affect its reactivity and applications.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, leading to different reactivity and applications.

    Methyl 3-bromo-4-methylbenzoate:

The unique combination of bromine, methyl, and methylsulfonyl groups in this compound makes it a versatile compound with diverse applications in scientific research.

Eigenschaften

Molekularformel

C10H11BrO4S

Molekulargewicht

307.16 g/mol

IUPAC-Name

methyl 3-bromo-4-methyl-5-methylsulfonylbenzoate

InChI

InChI=1S/C10H11BrO4S/c1-6-8(11)4-7(10(12)15-2)5-9(6)16(3,13)14/h4-5H,1-3H3

InChI-Schlüssel

ZRGBIDIAIHONSF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.